molecular formula C14H23NO2 B6112185 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione

5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione

Cat. No. B6112185
M. Wt: 237.34 g/mol
InChI Key: UCARNLFYCFCVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. PAC is a cyclic β-diketone and is structurally related to curcumin, a natural compound found in turmeric. PAC has shown promising results in various scientific studies as a potential therapeutic agent for different diseases.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione also modulates the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential therapeutic agent for diseases affecting the central nervous system. However, one limitation of using 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione. One area of research is the development of novel 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione-based drug delivery systems could improve the efficacy and specificity of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione in targeting cancer cells.

Synthesis Methods

The synthesis of 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione involves the reaction of 1,3-cyclohexanedione with propylamine, followed by the addition of 2,4-pentanedione and subsequent cyclization. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.

Scientific Research Applications

5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have shown that 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-7-15-10(6-2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARNLFYCFCVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(CC)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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